Benzoyl chloride, 2-(2-propen-1-yloxy)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
52542-42-4 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-prop-2-enoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 |
InChI Key |
BLULSLUIHWEEQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Contextualization Within Ortho Substituted Acyl Halide Chemistry
Acyl halides are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl group with a halide. rsc.org They are among the most reactive carboxylic acid derivatives and serve as crucial intermediates in organic synthesis. avidnote.com The reactivity of the acyl chloride group in 2-(2-propen-1-yloxy)benzoyl chloride is characteristic of this class, readily undergoing nucleophilic acyl substitution reactions. This allows for the introduction of the 2-(allyloxy)benzoyl moiety into various molecules.
The ortho-positioning of the allyl ether group relative to the acyl chloride is of particular significance. This arrangement can lead to unique intramolecular reactions, where the two functional groups interact with each other, often leading to the formation of cyclic structures. The steric hindrance provided by the ortho-substituent can also influence the stereochemical outcome of intermolecular reactions. rsc.org
| Property | Value |
| IUPAC Name | 2-(prop-2-en-1-yloxy)benzoyl chloride |
| CAS Number | 52947-06-9 |
| Molecular Formula | C10H9ClO2 |
| Molecular Weight | 196.63 g/mol |
| Appearance | Expected to be a liquid |
| Solubility | Expected to react with water and be soluble in organic solvents |
Table 1: General Properties of 2-(2-Propen-1-yloxy)benzoyl Chloride
Relevance of Allyl Ether Functionalities in Advanced Organic Transformations
The allyl ether functionality is a cornerstone of modern synthetic chemistry due to its multifaceted reactivity. Allyl ethers can serve as protecting groups for alcohols and phenols, stable under a variety of reaction conditions but readily cleaved when necessary. acs.org More importantly, the allyl group itself is a reactive handle that can participate in a wide range of transformations.
One of the most notable reactions of aryl allyl ethers is the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that leads to the formation of a carbon-carbon bond. acs.orgorganic-chemistry.orgnih.govijrpc.com In the context of 2-(2-propen-1-yloxy)benzoyl chloride, a thermal or Lewis acid-catalyzed Claisen rearrangement would be expected to yield 2-hydroxy-3-allylbenzoyl chloride, a valuable intermediate for the synthesis of various heterocyclic compounds.
Furthermore, the double bond of the allyl group can undergo a variety of addition reactions, and the entire group can participate in transition metal-catalyzed cross-coupling reactions. ucmerced.eduorganic-chemistry.org The reactivity of allylic halides in SN2 reactions is known to be enhanced compared to their saturated counterparts, a principle that can be extended to the reactivity of the allyl group in this molecule. nih.govyoutube.com
| Reaction Type | Description | Potential Product from 2-(allyloxy)benzoyl scaffold |
| Nucleophilic Acyl Substitution | The acyl chloride reacts with nucleophiles (alcohols, amines, etc.) to form esters, amides, etc. | 2-(allyloxy)benzamides, 2-(allyloxy)benzoates |
| Friedel-Crafts Acylation | The acyl chloride reacts with aromatic compounds in the presence of a Lewis acid to form ketones. | [2-(allyloxy)phenyl] (aryl)methanones |
| Claisen Rearrangement | Thermal or Lewis acid-catalyzed rearrangement of the allyl group to the ortho position. | 2-hydroxy-3-allylbenzoyl chloride |
| Intramolecular Cyclization | The allyl group can react intramolecularly with the acyl chloride or a derivative, leading to cyclic compounds. | Chromanone derivatives |
| Palladium-Catalyzed Reactions | The allyl group can participate in various palladium-catalyzed cross-coupling reactions. | Functionalized benzoxepine (B8326511) derivatives |
Table 2: Potential Reactions of 2-(2-Propen-1-yloxy)benzoyl Chloride
Advanced Spectroscopic and Analytical Characterization of 2 2 Propen 1 Yloxy Benzoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complete structural assignment of 2-(2-propen-1-yloxy)benzoyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
Proton (¹H) NMR Analysis
A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J). This information is crucial for identifying the different functional groups and their neighboring protons. For 2-(2-propen-1-yloxy)benzoyl chloride, one would expect to observe signals corresponding to the protons of the allyloxy group and the aromatic protons of the benzoyl chloride moiety. The integration of these signals would confirm the relative number of protons in each environment.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(2-propen-1-yloxy)benzoyl chloride would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, olefinic, aliphatic, carbonyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the proton connectivity within the allyloxy group and the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which are not visible in an HSQC spectrum) and for establishing the connectivity between different functional groups, such as the attachment of the allyloxy group to the benzoyl chloride ring.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For 2-(2-propen-1-yloxy)benzoyl chloride, HRMS would confirm the molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. The fragmentation pattern of 2-(2-propen-1-yloxy)benzoyl chloride would be expected to show characteristic losses, such as the loss of the allyl group or the chlorine atom, which would help to confirm the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For 2-(2-propen-1-yloxy)benzoyl chloride, the IR spectrum is expected to display a combination of absorption bands corresponding to its acyl chloride, aromatic ether, and vinyl functionalities.
The key vibrational modes and their expected absorption regions are detailed below:
Acyl Chloride Group (-COCl): The most prominent feature of the acyl chloride is the intense carbonyl (C=O) stretching vibration. Due to the electron-withdrawing effect of the chlorine atom, this band appears at a higher frequency (typically 1770-1815 cm⁻¹) compared to other carbonyl compounds. A second, often weaker, overtone band may be observed around 3550 cm⁻¹. The carbon-chlorine (C-Cl) stretch is expected in the fingerprint region, generally between 870-900 cm⁻¹. dergipark.org.tr
Aromatic Ring (Benzene derivative): The spectrum will show characteristic C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern (in this case, ortho-disubstituted), are found between 730-770 cm⁻¹.
Allyl Ether Group (-O-CH₂-CH=CH₂): The allyl group introduces several characteristic bands. The C=C stretching vibration of the vinyl group is expected around 1645 cm⁻¹. The C-H stretching of the sp² hybridized carbons (=C-H) occurs above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized methylene (B1212753) (-CH₂-) group is observed just below 3000 cm⁻¹. The C-O-C asymmetric stretching of the aryl alkyl ether is typically found in the 1230-1270 cm⁻¹ range, while the symmetric stretch appears around 1020-1075 cm⁻¹.
The following interactive table summarizes the predicted principal IR absorption bands for 2-(2-propen-1-yloxy)benzoyl chloride based on the analysis of its functional groups and data from related compounds like benzoyl chloride. researchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Acyl Chloride | 1770 - 1815 | Strong, Sharp |
| C=C Stretch | Alkene (Allyl) | ~1645 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| Ar-O-C Asymmetric Stretch | Aryl Alkyl Ether | 1230 - 1270 | Strong |
| C-O-C Symmetric Stretch | Aryl Alkyl Ether | 1020 - 1075 | Medium |
| C-Cl Stretch | Acyl Chloride | 870 - 900 | Medium |
| =C-H Out-of-Plane Bend | Alkene (Allyl) | 910 - 990 | Strong |
| Ar-H Out-of-Plane Bend | Aromatic (Ortho) | 730 - 770 | Strong |
X-ray Crystallography for Solid-State Structure Determination
A literature search indicates that the specific crystal structure of 2-(2-propen-1-yloxy)benzoyl chloride has not been reported. The compound's low melting point and reactive nature may present challenges to obtaining the high-quality single crystals required for diffraction analysis.
However, should a suitable crystal be grown, the analysis would yield invaluable structural data. Based on the structures of related molecules, such as other benzoyl chloride derivatives and aryl allyl ethers, certain structural features can be anticipated. researchgate.netelsevierpure.com The benzoyl chloride group is expected to be largely planar. The dihedral angle between the plane of the aromatic ring and the O=C-Cl plane would be a key conformational parameter. The orientation of the allyl ether substituent relative to the aromatic ring would also be determined, revealing any steric interactions that influence the molecule's preferred conformation.
The table below is a hypothetical representation of the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 8.2 Å, c = 12.1 Åα = 90°, β = 105°, γ = 90° |
| Z | The number of molecules per unit cell. | 4 |
| Bond Length (C=O) | The distance between the carbonyl carbon and oxygen. | ~1.18 Å |
| Bond Length (C-Cl) | The distance between the carbonyl carbon and chlorine. | ~1.79 Å |
| Bond Angle (O=C-Cl) | The angle within the acyl chloride group. | ~120.5° |
| Dihedral Angle | The torsion angle between the aromatic ring and the C=O bond. | ~15° |
This detailed structural information is crucial for understanding the molecule's reactivity, physical properties, and potential for forming specific supramolecular assemblies.
Theoretical and Computational Investigations of 2 2 Propen 1 Yloxy Benzoyl Chloride
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. However, specific studies applying these methods to 2-(2-propen-1-yloxy)benzoyl chloride are not found in the reviewed literature.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and energetic properties of molecules. A comprehensive search of scientific literature and chemical databases did not yield any specific studies that report DFT calculations for 2-(2-propen-1-yloxy)benzoyl chloride. Consequently, data regarding its optimized geometry, vibrational frequencies, or electronic properties derived from DFT methods are not available for reporting.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. There are no published FMO analyses for 2-(2-propen-1-yloxy)benzoyl chloride. As a result, specific data on the energies of its HOMO and LUMO, the HOMO-LUMO gap, or molecular orbital distribution maps are not available.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within a molecule, offering a chemical interpretation of the wavefunction. A detailed literature search found no specific NBO analysis performed on 2-(2-propen-1-yloxy)benzoyl chloride. Therefore, information regarding natural atomic charges, orbital occupancies, and specific intramolecular delocalization interactions for this compound is not documented.
Reaction Pathway Modeling and Transition State Analysis
Modeling reaction pathways and analyzing transition states are crucial for understanding reaction mechanisms and predicting kinetics. Such computational studies involve mapping the potential energy surface of a reaction. For 2-(2-propen-1-yloxy)benzoyl chloride, there are no published studies modeling its specific reaction pathways or analyzing the transition state structures and energies for its reactions, such as hydrolysis or amidation.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is used to identify the stable three-dimensional arrangements of a molecule, while molecular dynamics (MD) simulations provide insight into its structural fluctuations and behavior over time. No dedicated studies on the conformational landscape or molecular dynamics simulations of 2-(2-propen-1-yloxy)benzoyl chloride have been reported in the scientific literature.
Prediction of Spectroscopic Parameters (e.g., QM-NMR Methods)
Quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict spectroscopic parameters like NMR chemical shifts. A search for such theoretical predictions for 2-(2-propen-1-yloxy)benzoyl chloride yielded no results. Therefore, there are no published data tables comparing theoretically predicted NMR spectra with experimental values for this compound.
Compound Names
| Systematic Name | Common Name |
| Benzoyl chloride, 2-(2-propen-1-yloxy)- | 2-allyloxybenzoyl chloride |
Role of 2 2 Propen 1 Yloxy Benzoyl Chloride As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems
The unique arrangement of the acyl chloride and the ortho-allyl ether group makes 2-(2-propen-1-yloxy)benzoyl chloride a particularly useful precursor for complex organic and heterocyclic systems. The synthesis strategy often involves an initial reaction at the acyl chloride site, followed by a subsequent transformation involving the allyl group, frequently in an intramolecular fashion to form a ring system.
Key Synthetic Strategies:
Acylation followed by Claisen Rearrangement: The compound can react with a phenol (B47542) to form an aryl ester. Upon heating, this intermediate can undergo a thermal Claisen rearrangement, where the allyl group migrates from the ether oxygen to an ortho position on the newly introduced phenolic ring, creating a new carbon-carbon bond and a more complex scaffold.
Amide Formation and Subsequent Cyclization: Reaction with an amine containing a suitable functional group can lead to an amide intermediate. The allyl group can then be leveraged for cyclization. For instance, reaction with an amine that also has a terminal alkene could create a diene suitable for Ring-Closing Metathesis (RCM), a powerful method for forming cyclic structures.
Synthesis of Benzofuran (B130515) Derivatives: The compound can serve as a starting point for benzofuran scaffolds. After converting the acyl chloride to a ketone via Friedel-Crafts acylation, the ortho-allyl group can be isomerized to a propenyl group and subsequently cyclized under acidic or oxidative conditions to form the furan (B31954) ring fused to the benzene (B151609) ring.
These strategies highlight how the compound's two functional groups can be used sequentially to build molecular complexity, making it a valuable tool for synthetic chemists targeting novel heterocyclic frameworks and intricate organic structures. nih.gov
Utilization in the Preparation of Specialized Organic Materials (e.g., polymers, resins)
The presence of the polymerizable allyl group makes 2-(2-propen-1-yloxy)benzoyl chloride a functional monomer for the synthesis of specialized organic materials. Its isomeric counterpart, 4-(allyloxy)benzoyl chloride, has been explicitly used in the creation of advanced polymers like liquid crystal elastomers. taylorandfrancis.com By analogy, the 2-isomer can be employed in similar applications.
The acyl chloride function allows the molecule to be grafted onto polymer backbones that contain nucleophilic groups such as hydroxyls (e.g., polyvinyl alcohol) or amines. This process introduces pendant allyl groups along the polymer chain. These allyl groups can then be cross-linked through free-radical polymerization or other methods, leading to the formation of robust thermosetting resins or gels with tailored properties. ksu.edu.sagoogle.com
Alternatively, the allyl group can be directly polymerized or copolymerized with other vinyl monomers. The resulting polymer would have reactive acyl chloride groups (or groups derived from them) that can be post-functionalized to modify the material's properties, such as its solubility, thermal stability, or affinity for other substances.
| Application Area | Role of 2-(2-Propen-1-yloxy)benzoyl Chloride | Resulting Material Type | Potential Properties |
|---|---|---|---|
| Cross-linking Agent | Reacts with polyols or polyamines to introduce pendant allyl groups for subsequent curing. | Thermosetting Resins, Gels | Enhanced thermal stability, mechanical strength, chemical resistance. |
| Functional Monomer | Copolymerized with monomers like styrene (B11656) or acrylates via its allyl group. | Functional Polymers | Polymer with reactive sites for further modification or grafting. |
| Precursor for Liquid Crystals | Used to synthesize mesogenic units, similar to its 4-isomer. taylorandfrancis.com | Liquid Crystalline Polymers | Stimuli-responsive materials, actuators. |
Derivatization for Academic Research on Structure-Activity Relationships
In chemical research, understanding how a molecule's structure affects its physical, chemical, or material properties is fundamental. 2-(2-Propen-1-yloxy)benzoyl chloride is an ideal starting material for creating a series of related compounds (a "library") to study these structure-property relationships. The high reactivity of the acyl chloride allows for its straightforward conversion into a wide array of derivatives. chromatographyonline.comnih.gov
For example, by reacting it with a diverse set of primary and secondary amines, a library of 2-(allyloxy)benzamides can be synthesized. Similarly, reaction with various alcohols yields a library of 2-(allyloxy)benzoates. By systematically varying the substituent on the amine or alcohol (e.g., changing its size, electronic properties, or polarity), researchers can investigate how these modifications influence properties such as:
Physicochemical Properties: Melting point, boiling point, solubility, and chromatographic retention times.
Spectroscopic Characteristics: Changes in UV-Vis absorption, fluorescence, or NMR chemical shifts.
Material Properties: Thermal stability (e.g., decomposition temperature), or the glass transition temperature of resulting oligomers or polymers.
This systematic approach allows for the development of quantitative structure-property relationships (QSPR), which are valuable in designing new molecules and materials with desired characteristics.
| Reactant (Nucleophile) | Resulting Derivative Class | Variable Structural Element (R-group) | Property to Study |
|---|---|---|---|
| Aniline (R-NH₂) | Amide | Aromatic ring of aniline | Effect of electron-donating/withdrawing groups on thermal stability. |
| Ethanol (R-OH) | Ester | Ethyl group | Baseline spectroscopic data (NMR, IR). |
| n-Butanol (R-OH) | Ester | n-Butyl group | Influence of alkyl chain length on melting point and solubility. |
| tert-Butanol (R-OH) | Ester | tert-Butyl group | Impact of steric hindrance on reactivity and derivative stability. |
Application in Catalysis and Reaction Development
While direct catalytic applications of 2-(2-propen-1-yloxy)benzoyl chloride itself are not widely documented, its structure suggests potential roles in the development of new catalytic systems and reactions. The ortho-positioning of the allyloxy group relative to the benzoyl moiety is key to this potential.
Ligand Synthesis: The oxygen atom and the π-system of the allyl group's double bond could act as a bidentate (two-point) ligand system for a transition metal. The acyl chloride can be converted into other functional groups (e.g., phosphines, amines) that are known to coordinate strongly with metals. The resulting molecule could serve as a specialized ligand in catalysis, where the allyloxy group might influence the steric or electronic environment of the metal center, thereby tuning the catalyst's activity or selectivity.
Substrate for Directed Reactions: In reaction development, ortho-substituents are often used as "directing groups" to control the position of a subsequent reaction. The allyloxy group could potentially direct a metal-catalyzed C-H activation or functionalization to the C3 position of the benzene ring.
Source of Reactive Intermediates: Under specific conditions, such as with palladium catalysis, the allyl group could be cleaved to generate a phenoxide and a π-allyl-palladium complex. This makes the compound a potential precursor for generating reactive intermediates in situ for cross-coupling reactions.
The development of such applications remains an area for academic exploration, leveraging the compound's unique bifunctional nature to create novel tools for chemical synthesis.
Future Research Directions and Emerging Trends in 2 2 Propen 1 Yloxy Benzoyl Chloride Chemistry
Development of Highly Selective and Stereoselective Catalytic Transformations
A primary area of future research lies in the development of highly selective and stereoselective catalytic transformations involving 2-(allyloxy)benzoyl chloride. The dual reactivity of the molecule presents a unique opportunity for designing tandem or cascade reactions where both the acyl chloride and the allyl group participate in a controlled manner.
Current research has utilized 2-(allyloxy)benzoyl chloride in the synthesis of chiral oxazolines. mdpi.com Future work could expand on this by exploring a broader range of chiral catalysts to achieve high levels of enantioselectivity and diastereoselectivity in reactions such as asymmetric allylic alkylations, cycloadditions, and cross-coupling reactions. The development of catalysts that can differentiate between the two reactive sites will be crucial for achieving high selectivity. For instance, a catalyst could be designed to selectively activate the allyl group for a subsequent stereoselective transformation, leaving the acyl chloride available for further derivatization.
Table 1: Potential Stereoselective Catalytic Transformations
| Transformation Type | Potential Catalyst Class | Desired Outcome |
| Asymmetric Allylic Alkylation | Chiral transition metal complexes (e.g., Pd, Ir, Cu) | Enantioenriched products with new C-C bonds |
| Enantioselective Cycloadditions | Chiral Lewis acids or organocatalysts | Stereochemically defined cyclic structures |
| Diastereoselective Tandem Reactions | Dual catalytic systems | Complex molecules with multiple stereocenters |
Exploration of Novel Reactivity Patterns under Mild Conditions
Future investigations will likely focus on uncovering novel reactivity patterns of 2-(allyloxy)benzoyl chloride under mild reaction conditions. This aligns with the broader goals of green chemistry to reduce energy consumption and minimize the use of harsh reagents.
One promising avenue is the exploration of photoredox catalysis to initiate novel transformations. Visible-light-mediated reactions could enable the generation of radical intermediates from either the allyl group or the benzoyl chloride moiety, leading to new bond formations that are not accessible through traditional thermal methods. For example, photoredox-catalyzed C-H functionalization of the aromatic ring or radical-mediated additions to the allyl group could be explored.
Furthermore, enzymatic or biocatalytic reactions represent another frontier for discovering novel reactivity under mild, environmentally benign conditions. Enzymes could be engineered to selectively catalyze transformations on either of the functional groups with high chemo- and stereoselectivity.
Integration into Automated and Flow Chemistry Platforms
Advanced Applications in Materials Science and Polymer Chemistry
The unique bifunctional nature of 2-(allyloxy)benzoyl chloride makes it an attractive building block for advanced materials and polymers. The allyl group can participate in polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to form a polymer backbone with pendant benzoyl chloride groups. nih.gov These reactive side chains can then be post-functionalized to introduce a wide range of chemical functionalities, leading to the creation of functional polymers with tailored properties.
Future research could focus on the development of:
Stimuli-responsive polymers: By incorporating responsive moieties through the benzoyl chloride group, polymers that change their properties in response to external stimuli such as pH, temperature, or light could be synthesized.
Cross-linked materials and networks: The allyl group can be utilized for cross-linking, leading to the formation of robust polymer networks with potential applications in coatings, adhesives, and hydrogels.
Functional surfaces and membranes: Grafting polymers derived from 2-(allyloxy)benzoyl chloride onto surfaces could be used to create functional coatings with specific properties, such as antimicrobial activity or controlled wettability.
Table 2: Potential Polymer Architectures and Applications
| Polymerization Method | Resulting Polymer Structure | Potential Application |
| Free-Radical Polymerization | Linear polymer with pendant benzoyl chloride groups | Functional coatings, drug delivery |
| ROMP | Cross-linked polymer network | High-performance thermosets, hydrogels |
| Surface-Initiated Polymerization | Polymer brushes on a substrate | Smart surfaces, biocompatible materials |
Computational Design and Optimization of Novel Derivatives
Computational chemistry and molecular modeling will play an increasingly important role in guiding the future research of 2-(allyloxy)benzoyl chloride. nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netsinop.edu.tr Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and helping to predict the outcome of new transformations.
In silico design tools can be used to create virtual libraries of novel derivatives of 2-(allyloxy)benzoyl chloride with specific desired properties. By computationally screening these derivatives for their potential activity or material properties, researchers can prioritize synthetic efforts and accelerate the discovery of new functional molecules and materials. For example, quantitative structure-activity relationship (QSAR) studies could be used to design derivatives with enhanced biological activity, while molecular dynamics simulations could be employed to predict the bulk properties of polymers derived from this monomer.
Q & A
Q. Key considerations :
- Use anhydrous conditions to avoid hydrolysis.
- Monitor reaction temperatures to minimize side products (e.g., benzotrichloride).
Basic: What safety protocols are critical when handling benzoyl chloride derivatives?
Answer:
Benzoyl chloride derivatives are highly reactive and toxic. Critical protocols include:
- Personal Protective Equipment (PPE) :
- Gloves: Polyvinyl alcohol (PVA) or Viton (>8-hour breakthrough time) .
- Respirators: Use supplied air systems if concentrations exceed 0.5 ppm .
- Reactivity hazards : Avoid contact with water, alcohols, or bases to prevent violent reactions releasing HCl gas .
- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .
Advanced: How can benzoyl chloride derivatization enhance LC-MS/MS analysis in metabolomics?
Answer:
Benzoyl chloride labeling improves sensitivity and selectivity for polar metabolites (e.g., neurotransmitters, amino acids):
Derivatization workflow :
- React metabolites with benzoyl chloride in alkaline buffer (pH 9–10) to form stable benzoylated adducts .
- Use stable-isotope-labeled internal standards for quantification .
Benefits :
- Enhanced chromatographic retention and ionization efficiency.
- Reduced matrix interference in biological samples (e.g., CSF, serum) .
Example : A novel assay quantified 70 neurologically relevant compounds in rat dialysate using this method .
Advanced: How can researchers resolve discrepancies in carcinogenicity classifications for benzoyl chloride derivatives?
Answer:
Conflicting classifications arise from limited human data vs. animal studies:
- IARC : Classifies benzoyl chloride as Group 2A (probable human carcinogen) based on animal lung cancer data .
- EPA : Group B2 (sufficient animal evidence, inadequate human data) .
Q. Methodological approach :
- Conduct dose-response studies in multiple species.
- Use in vitro genotoxicity assays (e.g., Ames test) to assess mutagenic potential.
- Prioritize exposure mitigation in lab settings (e.g., fume hoods, closed systems) .
Basic: What are the key reaction mechanisms of benzoyl chloride with nucleophiles?
Answer:
Benzoyl chloride reacts via nucleophilic acyl substitution:
- Hydrolysis : Forms benzoic acid in hot water .
- Alcohols/phenols : Produces esters (e.g., benzoyloxy derivatives) .
- Amines : Yields amides (e.g., N-ethyl benzamide with ethylamine) .
Experimental tip : Use non-protic solvents (e.g., dichloromethane) to minimize side reactions.
Advanced: What strategies optimize benzoylation reactions in polar metabolite analysis?
Answer:
Optimization steps include:
pH control : Maintain alkaline conditions (pH 9–10) to deprotonate metabolites and enhance reactivity .
Reagent excess : Use 2–5x molar excess of benzoyl chloride to ensure complete derivatization .
Temperature : Conduct reactions at 25–37°C for 30–60 minutes .
Data validation : Confirm reaction completion via LC-UV or tandem MS .
Basic: How to assess the purity of synthesized benzoyl chloride derivatives?
Answer:
Use these analytical methods:
- Gas chromatography (GC) : Quantify residual solvents or by-products (e.g., benzaldehyde) .
- NMR spectroscopy : Confirm structural integrity and detect impurities (e.g., unreacted starting materials) .
- Titration : Measure free HCl content to assess hydrolysis .
Advanced: How to mitigate hydrolysis during storage of benzoyl chloride derivatives?
Answer:
- Storage conditions : Use moisture-resistant containers (e.g., amber glass with PTFE-lined caps) under inert gas .
- Stabilizers : Add molecular sieves (3Å) to absorb trace water .
- Monitoring : Regularly test samples via FT-IR for O-H stretches indicative of hydrolysis .
Advanced: What analytical techniques validate the structure of novel benzoyl chloride derivatives?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures for absolute configuration determination .
- FT-IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1770 cm⁻¹) .
Basic: What are the environmental and health risks associated with benzoyl chloride exposure?
Answer:
- Acute effects : Severe skin/eye irritation, pulmonary edema from inhalation .
- Chronic risks : Potential kidney/liver damage and carcinogenicity (Group 2A) .
- Environmental impact : Hydrolyzes to benzoic acid and HCl, which may acidify water systems .
Mitigation : Treat waste with sodium bicarbonate to neutralize HCl before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
